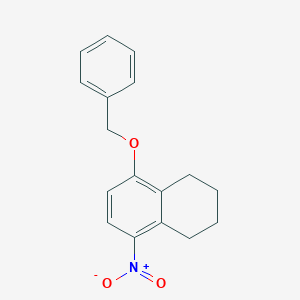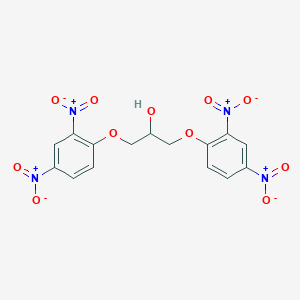![molecular formula C19H12ClN5OS B289921 1-[11-(4-chlorophenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289921.png)
1-[11-(4-chlorophenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[7-(4-Chlorophenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is a complex heterocyclic compound. It features a unique structure that combines multiple fused rings, including pyridine, thiophene, triazole, and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(4-Chlorophenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone typically involves multi-step reactions. One common method is the one-pot three-component condensation reaction. This involves the condensation of 3-methyl (ethyl)pentane-2,4-diones with cyanothioacetamide and α-halocarbonyl compounds in the presence of a base such as sodium ethoxide in DMF at 50°C . The reaction proceeds through a series of intermediate steps, including Knoevenagel condensation, intramolecular cyclization, and alkylation, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, reagents, and catalysts is also optimized to reduce costs and improve efficiency.
化学反応の分析
Types of Reactions
1-[7-(4-Chlorophenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in DMF or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various nucleophiles.
科学的研究の応用
1-[7-(4-Chlorophenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Industry: Utilized in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of 1-[7-(4-Chlorophenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in biological systems .
類似化合物との比較
Similar Compounds
Thieno[2,3-b]pyridines: These compounds share a similar thiophene-pyridine fused ring structure and are used in CNS disease treatments.
Pyrido[3,2-d]pyrimidines: These compounds have a similar pyridine-pyrimidine fused ring structure and are explored for their antitumor activities.
Uniqueness
1-[7-(4-Chlorophenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is unique due to its combination of multiple fused rings, which imparts distinct chemical and biological properties
特性
分子式 |
C19H12ClN5OS |
|---|---|
分子量 |
393.8 g/mol |
IUPAC名 |
1-[11-(4-chlorophenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone |
InChI |
InChI=1S/C19H12ClN5OS/c1-9-13(10(2)26)14(11-3-5-12(20)6-4-11)15-16-17(27-19(15)24-9)18-21-7-23-25(18)8-22-16/h3-8H,1-2H3 |
InChIキー |
DVFIZYJEONYROL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C4=NC=NN4C=N3)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C |
正規SMILES |
CC1=C(C(=C2C3=C(C4=NC=NN4C=N3)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione](/img/structure/B289848.png)
![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)

![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)
![4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B289857.png)
![5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)
![2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol](/img/structure/B289861.png)


